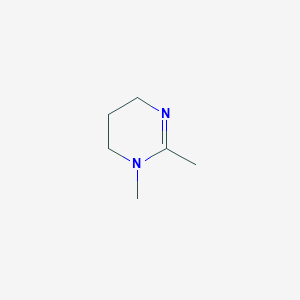
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Cat. No. B110543
Key on ui cas rn:
4271-96-9
M. Wt: 112.17 g/mol
InChI Key: ZFDWWDZLRKHULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08013080B2
Procedure details


As shown in Table 1, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH 14.2), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH=14.1), 1-n-butylguanidine (pH=14.0), 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (pH=13.6) and 1-n-butylbiguanide (pH=13.4) each used as a silanol condensation catalyst gave good curability data (Examples 1 to 6). On the contrary, the use of DBU (pH=13.3), DBN (pH=13.1) and 1,3-diphenylguanidine (pH=11.7) resulted in inferior curability (Comparative Examples 1 to 4).

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[N:1]12[CH2:10][CH2:9][CH2:8][NH:7][C:6]1=[N:5][CH2:4][CH2:3][CH2:2]2.C[N:12]1[CH2:21][CH2:20][CH2:19][N:18]2[C:13]1=N[CH2:15][CH2:16][CH2:17]2.C(NC(N)=N)[CH2:23][CH2:24][CH3:25].CN1[CH2:36][CH2:35][CH2:34]N=C1C.C(NC(NC(N)=N)=N)CCC.[SiH3]O>>[CH2:4]1[CH2:3][CH2:2][N:1]2[C:6](=[N:7][CH2:8][CH2:9][CH2:10]2)[CH2:16][CH2:15]1.[CH2:16]1[CH2:17][N:18]2[C:13](=[N:12][CH2:21][CH2:20][CH2:19]2)[CH2:15]1.[C:4]1([NH:5][C:6]([NH:7][C:8]2[CH:36]=[CH:35][CH:34]=[CH:10][CH:9]=2)=[NH:1])[CH:3]=[CH:2][CH:25]=[CH:24][CH:23]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCN=C2NCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C2=NCCCN2CCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NC(=N)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=NCCC1)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NC(=N)NC(=N)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH3]O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave good curability data (Examples 1 to 6)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: PH |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CC2=NCCCN2C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: PH |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NC(=N)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: PH |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
